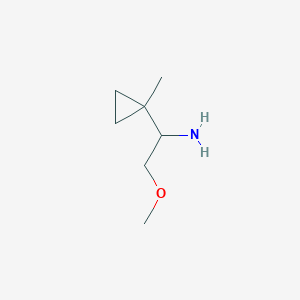
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is also known as MPM.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO/c1-7(3-4-7)6(8)5-9-2/h6H,3-5,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Chemoenzymatic Synthesis
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine serves as a key chiral intermediate for synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists. An efficient chemo-enzymatic route to this compound starts from methylcyclopropyl ketone, involving permanganate oxidation and reductive amination using leucine dehydrogenase with NADH cofactor recycling, highlighting its significance in the development of pharmacologically active compounds (Parker et al., 2012).
Catalysis in Methoxycarbonylation
This compound, through derivatives like 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine (L1), plays a role in catalysis, particularly in the methoxycarbonylation of olefins. Palladium(II) complexes of related ligands have been shown to act as catalysts for transforming higher olefins into linear and branched esters, demonstrating its utility in industrial chemistry for synthesizing valuable chemical products (Zulu et al., 2020).
Thermodynamic and Transport Properties
The study of binary mixtures involving 2-methoxyaniline derivatives has provided insights into the thermodynamic and transport properties of these compounds, crucial for understanding their behavior in various chemical environments. These studies are essential for designing and optimizing industrial processes involving these compounds (Nagababu et al., 2019).
Photochemistry and Polymerization
This compound and its derivatives have been explored for their photochemical properties and potential applications in polymerization processes. Studies on compounds like bis(4-methoxybenzoyl)diethylgermane, for example, have demonstrated their effectiveness as photoinitiators for the polymerization of vinylcyclopropanes, underscoring their potential in material science and engineering (Catel et al., 2016).
Synthetic Chemistry
The versatility of this compound is also evident in synthetic chemistry, where it is used as a building block for creating complex molecules. For instance, its involvement in the synthesis of indoloisoquinolinones through Pd(II)-catalyzed intramolecular diamination of alkynes showcases its utility in constructing tetracyclic compounds with potential biological activity (Ha et al., 2015).
Safety and Hazards
The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if swallowed or inhaled . The compound should be stored at 4 degrees Celsius . Precautionary measures include avoiding exposure to heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
2-methoxy-1-(1-methylcyclopropyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(3-4-7)6(8)5-9-2/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRQCMOUQXQULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
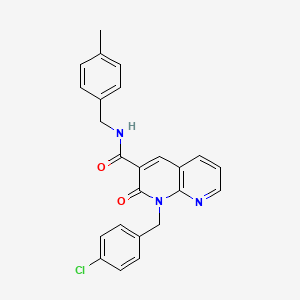

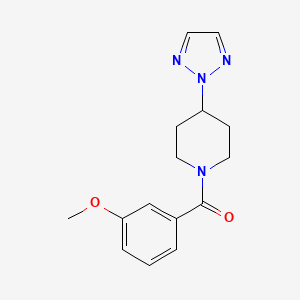
![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)
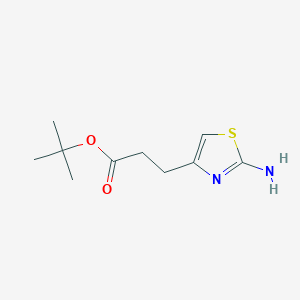
![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)


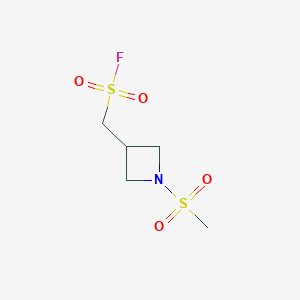
![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)

